![molecular formula C7H8O B2742856 Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)- CAS No. 16620-79-4](/img/structure/B2742856.png)
Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-
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Overview
Description
“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” is a chemical compound with the molecular formula C7H8O . It is also known by other names such as Dehydronorcamphor, Norcamphor, dehydro-, 2-Norbornen-5-one, 2-Norbornenone, 5-Norbornen-2-one, and (±)-Bicyclo [2.2.1]hept-5-ene-2-one .
Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” has a molecular weight of 108.1378 . Its IUPAC Standard InChI is InChI=1S/C7H8O/c8-7-4-5-1-2-6 (7)3-5/h1-2,5-6H,3-4H2 .Scientific Research Applications
Precursor to Carbocyclic Nucleoside Carbovir
This compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 and based on clinical trials, it could become an alternative to AZT .
1,3-Dipolar Rearrangement Studies
The compound has been used in studies deciphering the mechanism of the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives . This research helps in understanding the molecular mechanisms and rationalizing chemical reactivity .
Precursor to Amino-peramivir
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one can be used as a precursor to prepare amino-peramivir , a potent neuraminidase inhibitor. Neuraminidase inhibitors are a class of drugs commonly used in the treatment and prevention of influenzavirus infections .
Precursor to 4-Amino-5-halopentanoic Acids
This compound can also be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids . These compounds are potential GABA aminotransferase (GABA-AT) inactivators . GABA-AT inactivators are used in the treatment of various neurological disorders, including epilepsy and neuropathic pain .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .
Mode of Action
The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .
Biochemical Pathways
The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.
Result of Action
The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.
properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXEIFQYCVOPD-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |
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